N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Description
This compound features a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core substituted at the 6-position with a pyridin-3-ylmethyl group and a 1,3-benzothiazole-2-carboxamide moiety. The compound’s design likely leverages the electron-rich benzothiazole and pyridine systems for target binding, while the dioxolo ring may enhance metabolic stability .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S2/c27-21(20-24-14-5-1-2-6-18(14)30-20)26(11-13-4-3-7-23-10-13)22-25-15-8-16-17(29-12-28-16)9-19(15)31-22/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKYYOAVBMHHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be described using the following key features:
- Core Structure : It contains a benzothiazole moiety, which is known for its diverse biological activities.
- Functional Groups : The presence of a dioxole and pyridine ring enhances its chemical reactivity and potential interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement conducive to various interactions in biological systems.
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines, including:
- HCT116 (human colon cancer)
- MCF-7 (breast cancer)
- U87 MG (glioblastoma)
- A549 (lung adenocarcinoma)
In vitro studies have indicated that the compound can inhibit cell proliferation at nanomolar concentrations. For example, compounds structurally related to this compound have shown IC50 values ranging from 0.3 to 0.45 μM against these cell lines .
The proposed mechanism of action involves:
- Inhibition of Key Pathways : The compound may inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Preliminary studies indicate activity against various bacterial strains, including:
- Staphylococcus aureus
- Streptococcus pyogenes
The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 8 to 16 μg/mL .
Anti-inflammatory Effects
Compounds similar to this one have also been evaluated for their anti-inflammatory properties. They have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, certain derivatives showed up to 89% inhibition of IL-6 at concentrations around 10 µg/mL .
Study on Anticancer Efficacy
A recent study focused on the synthesis and evaluation of benzothiazole derivatives revealed that specific substitutions on the benzothiazole ring significantly enhanced anticancer activity. The study highlighted that compounds with electron-donating groups exhibited improved efficacy against cancer cell lines compared to their counterparts with electron-withdrawing groups .
Evaluation of Antimicrobial Properties
Another research effort aimed at assessing the antimicrobial activity of benzothiazole derivatives found that modifications at the nitrogen positions could enhance antibacterial potency. The study concluded that compounds with bulky groups showed reduced activity against certain strains but improved on-target ATPase inhibition .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
(a) 3-Butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS: 922679-93-4)
- Molecular Formula : C₂₅H₂₃N₃O₄S
- Key Differences : Replaces the benzothiazole-2-carboxamide group with a benzamide moiety and introduces a 3-butoxy substituent.
(b) N-[3-(Dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide
- Key Differences: Features a thiophene-2-carboxamide group and a dimethylaminopropyl chain instead of the pyridinylmethyl-benzothiazole system.
- The thiophene ring’s smaller size and lower aromaticity may reduce steric hindrance in target interactions .
(c) 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives
- Example : Patented pesticidal compounds (Syngenta, 2024) with a difluorinated isoindolone core.
- Key Differences : Replaces the benzothiazole system with an isoindolone ring and incorporates fluorine atoms.
- Implications : Fluorination likely enhances pesticidal activity by increasing electronegativity and resistance to oxidative degradation .
Functional Group and Pharmacophore Analysis
Q & A
Q. What are the common synthetic pathways for preparing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between benzothiazole derivatives and substituted pyridines. A general procedure includes using a polar aprotic solvent (e.g., DMF), a base (e.g., K₂CO₃), and controlled stoichiometry of reactants. For optimization, employ Design of Experiments (DOE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and analyze outcomes via response surface methodology. This reduces trial-and-error approaches and identifies critical factors for yield improvement .
Q. How can researchers confirm the structural integrity of this compound, given its fused heterocyclic systems?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals from the dioxolo-benzothiazole and pyridylmethyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and regiochemistry. Cross-reference spectral data with analogous compounds (e.g., substituted benzothiazoles) to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies can predict reactivity or regioselectivity in derivatives of this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and electron density distributions, particularly for reactions at the dioxolo or pyridylmethyl sites. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic routes. Pair this with machine learning models trained on heterocyclic reaction databases to predict regioselectivity and byproduct formation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the benzothiazole core?
- Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing groups on the benzothiazole or pyridine rings) and assay for target binding (e.g., kinase inhibition). Use molecular docking to correlate substituent positions with binding affinity. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Include control compounds with known activity to benchmark results .
Q. How should researchers address discrepancies in reported biological activity data for this compound across different assays?
- Methodological Answer : Analyze variables such as assay conditions (pH, solvent, temperature), purity of the compound (HPLC ≥95%), and cellular model specificity. For example, cytotoxicity observed in one study but not another may stem from impurity-driven off-target effects. Replicate experiments using standardized protocols (e.g., OECD guidelines) and employ orthogonal assays (e.g., fluorescence-based vs. luminescence) to cross-validate findings .
Q. What methodologies are recommended for determining the physicochemical properties (e.g., solubility, logP) of this lipophilic compound?
- Methodological Answer : Use shake-flask or HPLC methods to measure aqueous solubility and logP. For stability studies, apply accelerated thermal degradation tests (40°C/75% RH) and analyze degradation products via LC-MS. Dynamic light scattering (DLS) can assess aggregation tendencies in solution, critical for in vivo applications .
Q. What advanced toxicity profiling approaches are suitable for this compound in preclinical research?
- Methodological Answer : Conduct Ames tests for mutagenicity and hERG channel inhibition assays for cardiotoxicity risk. Use metabolomics to identify reactive metabolites in hepatic microsomes. For in vivo studies, apply toxicogenomics to assess gene expression changes in model organisms. Cross-reference results with structural analogs to identify toxicity hotspots (e.g., thiazole ring modifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
